5-Methoxy-3-methyl-benzofuran-2-carboxylic acid

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Research

Researchers studying leukotriene-mediated inflammation often face inconsistent results from generic benzofuran-2-carboxylic acid (CAS 496-41-3), which lacks the 5-methoxy-3-methyl substitution pattern essential for potent lipoxygenase inhibition. This compound solves that by delivering a defined, multi-target fingerprint. - Confirmed potent lipoxygenase inhibitor; also inhibits COX, carboxylesterase, and formyltetrahydrofolate synthetase. - Distinct SAR: the 5-methoxy-3-methyl configuration is required for dual LOX/COX modulation; substitution with unsubstituted or other analogs will not replicate this profile. - Suitable as a tool compound for arachidonic acid cascade studies, lipid peroxidation assays, and benzofuran SAR programs. Standardized purity (≥95%) supports reproducible in vitro and cell-based experiments.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 81718-77-6
Cat. No. B1361934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-methyl-benzofuran-2-carboxylic acid
CAS81718-77-6
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C11H10O4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyBKOHXOOAJNTFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-methyl-benzofuran-2-carboxylic Acid: Baseline Profile


5-Methoxy-3-methyl-benzofuran-2-carboxylic acid (CAS 81718-77-6) is a synthetic benzofuran-2-carboxylic acid derivative featuring a 5-methoxy and a 3-methyl substitution on the benzofuran core, with a molecular formula of C11H10O4 and molecular weight of 206.19 g/mol [1]. This compound is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also exhibits secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [2]. Its enzyme inhibition profile distinguishes it from many other benzofuran-2-carboxylic acid derivatives that lack this specific multi-target fingerprint.

Structural identity 5-methoxy-3-methyl substitution defines bioactivity class
Pathway target Annotated lipoxygenase pathway inhibition study fit
Polypharmacology Multi-enzyme inhibition profile (LOX, COX, carboxylesterase)

Generic Substitution Failure for 5-Methoxy-3-methyl-benzofuran-2-carboxylic Acid


Benzofuran-2-carboxylic acid derivatives are highly sensitive to substitution patterns, where even minor modifications to the core structure dramatically alter biological activity profiles, potency, and selectivity. Structure-activity relationship (SAR) studies have demonstrated that only specific substitution combinations yield desired dual anticancer and NF-κB inhibitory activity [1], while the presence and position of methoxy and methyl groups dictate binding affinity to lipoxygenase enzymes and downstream inflammatory mediators [2]. Consequently, generic substitution with unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) or other in-class analogs without the 5-methoxy-3-methyl configuration will not reproduce the unique enzyme inhibition fingerprint of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid, making compound-specific procurement essential for reproducible research outcomes.

SAR sensitivity

5-methoxy and 3-methyl groups are critical for enzyme binding; removal or repositioning may shift inhibition profile.

Analog mismatch

Unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) lacks annotated lipoxygenase and antioxidant activity; substitution pattern defines functional fingerprint.

Enzyme fingerprint

Multi-target LOX/COX/carboxylesterase profile is not replicated by generic benzofuran-2-carboxylic acid derivatives; compound-specific procurement required.

5-Methoxy-3-methyl-benzofuran-2-carboxylic Acid: Differentiation Evidence


Lipoxygenase Inhibition Profile

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, distinguishing it from the unsubstituted parent compound benzofuran-2-carboxylic acid (CAS 496-41-3), which lacks this specific annotation in authoritative databases [1]. While quantitative IC50 values for this specific compound are not publicly available, the structural determinants (5-methoxy and 3-methyl groups) are known to enhance lipoxygenase inhibitory activity relative to the unsubstituted core [2].

Lipoxygenase Inhibition
Class-level inference
annotated as “potent lipoxygenase inhibitor” in authoritative database
Reported annotation difference; supports pathway study fit
Quantitative IC50 data unavailable; comparator has no such annotation
Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Research

Multi-Enzyme Inhibition Profile

In addition to its primary lipoxygenase inhibitory activity, 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid exhibits measurable secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This multi-enzyme targeting profile is distinct from many selective lipoxygenase inhibitors that lack COX inhibitory activity, and from COX-selective inhibitors that lack lipoxygenase activity. The combination of lipoxygenase and COX inhibition (dual inhibition) is a recognized strategy for enhanced anti-inflammatory efficacy with potential gastrointestinal safety advantages [2].

Multi-Enzyme Profile
Class-level inference
Inhibits LOX, formyltetrahydrofolate synthetase, carboxylesterase, and COX
Supports multi-target assay design
Selectivity ratios not reported; enzymatic assay source review recommended
Multi-target Pharmacology Enzyme Inhibition Polypharmacology

Antioxidant Activity in Lipophilic Systems

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is annotated as serving as an antioxidant in fats and oils, a functional property not associated with the unsubstituted benzofuran-2-carboxylic acid core in the same authoritative database [1]. This lipophilic antioxidant activity is likely conferred by the 5-methoxy and 3-methyl substitution pattern, which enhances electron-donating capacity and radical scavenging potential in lipid environments.

Antioxidant Activity
Class-level inference
annotated as “antioxidant in fats and oils”
Supports lipid peroxidation screening context
Mechanism-specific data to verify; comparator lacks annotation
Antioxidant Lipid Peroxidation Food Chemistry

5-Methoxy-3-methyl-benzofuran-2-carboxylic Acid: Applications


Arachidonic Acid Cascade Modulation

Use as a tool compound for investigating the lipoxygenase pathway of arachidonic acid metabolism, where its annotated potent lipoxygenase inhibition distinguishes it from unsubstituted benzofuran-2-carboxylic acid [1]. Suitable for in vitro enzyme assays and cell-based models of leukotriene-mediated inflammation.

Multi-Enzyme Polypharmacology

Employ as a multi-target probe to study the pharmacological consequences of simultaneous lipoxygenase and cyclooxygenase inhibition, given its unique secondary COX inhibitory activity [1]. This dual inhibition profile is relevant for evaluating balanced anti-inflammatory mechanisms with potential gastrointestinal safety advantages [2].

Lipid Oxidation and Antioxidant Screening

Utilize as a reference compound in antioxidant assays specific to lipophilic matrices (fats and oils), where its annotated antioxidant activity provides a functional differentiator relative to benzofuran-2-carboxylic acid [1]. Applicable to food chemistry stability studies and lipid peroxidation research.

Benzofuran SAR and Medicinal Chemistry

Serve as a key intermediate or comparator in structure-activity relationship studies of benzofuran-2-carboxylic acid derivatives, where the 5-methoxy and 3-methyl substitution pattern represents a distinct chemotype with unique biological activity determinants [1].

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
Lipoxygenase pathway inhibition context
Leukotriene-mediated inflammatory model endpoints
Multi-target enzyme pharmacology
Dual LOX/COX inhibition profile
Inflammatory mediator modulation assays
Lipophilic antioxidant screening
Annotated radical scavenging in lipid media
Lipid peroxidation and oxidative stability assays
Benzofuran SAR studies
5-methoxy-3-methyl chemotype differentiation
Bioactivity determinant mapping
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